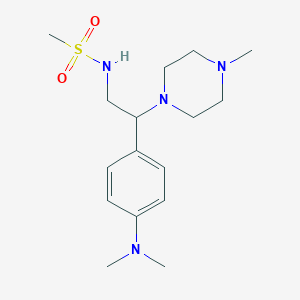

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O2S/c1-18(2)15-7-5-14(6-8-15)16(13-17-23(4,21)22)20-11-9-19(3)10-12-20/h5-8,16-17H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPOAWWFFIIXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C)C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Dimethylamino group : Enhances solubility and bioavailability.

- Piperazine ring : Contributes to its pharmacological properties.

- Methanesulfonamide moiety : Imparts potential biological activity.

The molecular formula for this compound is , and it has a molecular weight of 398.55 g/mol.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, which include:

- Antitumor Activity : Some derivatives have shown significant inhibitory effects on tumor cell lines.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit various enzymes, suggesting potential use in treating diseases related to enzyme dysregulation.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-N'-(piperazine-1-sulfonamide) | Chlorophenyl and piperazine | Antitumor activity |

| N,N-dimethylsulfamoylbenzene | Sulfamoyl group | Antimicrobial properties |

| 4-fluoro-N,N-dimethylaniline | Fluorinated aniline | Enzyme inhibition |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that analogs of the compound exhibited potent antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Effects : Another research focused on the antimicrobial properties of sulfonamide derivatives, including those structurally related to this compound. The studies indicated effective inhibition of bacterial growth, particularly against resistant strains.

- Inhibition of Enzymes : The compound's ability to inhibit specific enzymes involved in metabolic pathways was explored. For instance, studies showed that it could inhibit histone deacetylases (HDAC), which are crucial in cancer progression, thereby suggesting its role in epigenetic modulation .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound. However, detailed studies on toxicity profiles are necessary to ascertain safety for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Example Compound : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()

- Structural Differences: The target compound features a dimethylaminophenyl group and methylpiperazine, whereas the analogue in substitutes the aryl group with a dichlorophenyl ring and pyridinylphenylamide chain.

- Pharmacological Implications: Dichlorophenylpiperazine derivatives often exhibit affinity for serotonin (5-HT) or dopamine D3 receptors. The dimethylamino group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the electron-withdrawing chloro substituents in the analogue .

Table 1: Key Structural and Functional Comparisons

Sulfonamide Derivatives from Pharmacopeial Standards ()

- USP Sotalol Related Compound B: N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (C12H20N2O2S·HCl) Comparison: The isopropylaminoethyl group in Sotalol B suggests β-adrenergic receptor affinity, contrasting with the target compound’s methylpiperazine, which may favor dopaminergic or histaminergic pathways .

Research Findings and Implications

- Receptor Selectivity: The dimethylaminophenyl group in the target compound may confer dual activity at dopamine D2/D3 receptors, whereas dichlorophenylpiperazines () are more selective for 5-HT2 receptors .

- Metabolic Stability: The methylpiperazine moiety could reduce hepatic clearance compared to Sotalol B’s isopropylamino group, which is prone to N-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.